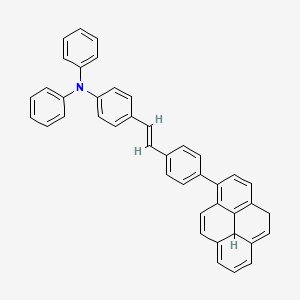
(E)-4-(4-(4,5A1-dihydropyren-1-yl)styryl)-N,N-diphenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DPASP, also known as 1,3-diphenyl-2-(4-(diphenylamino)styryl)pyrene, is a compound that has garnered significant attention in the field of organic electronics. It is a derivative of styrylpyrene and is known for its high efficiency in deep-blue electroluminescent devices. The compound exhibits intramolecular charge transfer emissions with remarkably high emission quantum yields .
准备方法
DPASP can be synthesized using the Horner–Wadsworth–Emmons (HWE) and Suzuki coupling reactions . These methods involve the formation of carbon-carbon bonds between the styrylpyrene core and the electron-donating groups. The reaction conditions typically include the use of palladium catalysts and base in an inert atmosphere to facilitate the coupling reactions.
化学反应分析
DPASP undergoes several types of chemical reactions, including:
Oxidation: DPASP can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: DPASP can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
DPASP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: DPASP is used as a dopant in organic light-emitting diodes (OLEDs) to enhance their efficiency and stability.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: DPASP is being explored for its potential use in photodynamic therapy for cancer treatment.
Industry: The compound is used in the development of high-performance OLED displays and lighting systems.
作用机制
The mechanism by which DPASP exerts its effects involves intramolecular charge transfer emissions. The compound’s molecular structure allows for efficient charge transfer between the styrylpyrene core and the electron-donating groups, resulting in high emission quantum yields. The triplet–triplet annihilation (TTA) process is also significant in the compound’s performance in electroluminescent devices .
相似化合物的比较
DPASP is often compared with other styrylpyrene derivatives such as PCzSP and DFASP. These compounds share similar structural features but differ in their electron-donating groups. DPASP stands out due to its higher emission quantum yields and better performance in deep-blue electroluminescent devices . Other similar compounds include:
PCzSP: Another styrylpyrene derivative with different electron-donating groups.
DFASP: A derivative with fluorine-containing groups that influence its electronic properties.
DPASP’s unique combination of high efficiency and stability makes it a valuable compound in the development of advanced OLED technologies.
属性
分子式 |
C42H31N |
|---|---|
分子量 |
549.7 g/mol |
IUPAC 名称 |
4-[(E)-2-[4-(4,10c-dihydropyren-1-yl)phenyl]ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C42H31N/c1-3-10-36(11-4-1)43(37-12-5-2-6-13-37)38-26-18-31(19-27-38)15-14-30-16-20-32(21-17-30)39-28-24-35-23-22-33-8-7-9-34-25-29-40(39)42(35)41(33)34/h1-22,24-29,41H,23H2/b15-14+ |
InChI 键 |
OIAPFHIFXHWXRO-CCEZHUSRSA-N |
手性 SMILES |
C1C=C2C=CC=C3C2C4=C1C=CC(=C4C=C3)C5=CC=C(C=C5)/C=C/C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
规范 SMILES |
C1C=C2C=CC=C3C2C4=C1C=CC(=C4C=C3)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


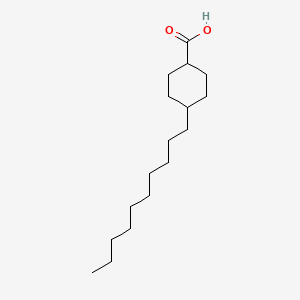

![N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide](/img/structure/B13783373.png)

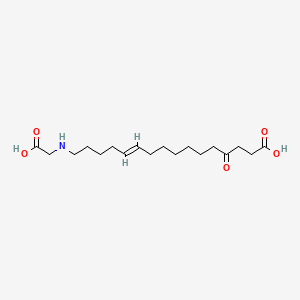
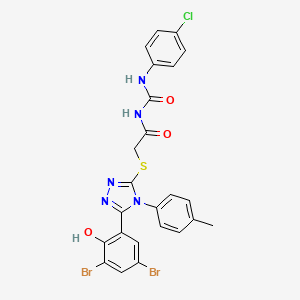

![2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B13783414.png)
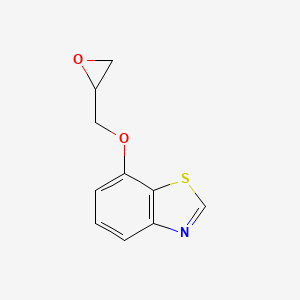

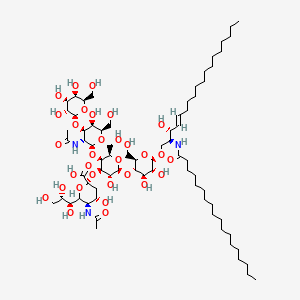
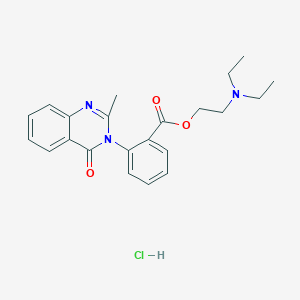
![Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt](/img/structure/B13783444.png)
![4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol](/img/structure/B13783454.png)
